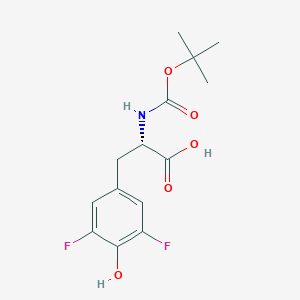
N-Boc-3,5-Difluoro-L-tyrosine
描述
N-Boc-3,5-Difluoro-L-tyrosine is a chemical compound with the IUPAC name (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid. It is a derivative of L-tyrosine, where the hydrogen atoms at the 3 and 5 positions of the phenyl ring are replaced by fluorine atoms, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is used in various fields of scientific research due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3,5-Difluoro-L-tyrosine typically involves the following steps:
Protection of the amino group: The amino group of L-tyrosine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form N-Boc-L-tyrosine.
Fluorination: The protected tyrosine is then subjected to electrophilic fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the 3 and 5 positions of the phenyl ring, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-Boc-3,5-Difluoro-L-tyrosine undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield 3,5-Difluoro-L-tyrosine.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form peptide bonds with other amino acids.
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA)
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Deprotection: 3,5-Difluoro-L-tyrosine
Coupling: Peptides containing 3,5-Difluoro-L-tyrosine
Substitution: Various substituted derivatives of this compound
科学研究应用
N-Boc-3,5-Difluoro-L-tyrosine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of fluorinated peptides and proteins, which are valuable in studying protein structure and function.
Biology: Fluorinated amino acids like this compound are used in the development of enzyme inhibitors and probes for studying enzyme mechanisms.
Medicine: It is used in the design of novel pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-Boc-3,5-Difluoro-L-tyrosine depends on its specific application. In general, the fluorine atoms in the compound can influence the electronic properties and reactivity of the phenyl ring, affecting its interactions with biological targets. For example, in enzyme inhibition, the fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the enzyme’s active site.
相似化合物的比较
N-Boc-3,5-Difluoro-L-tyrosine can be compared with other fluorinated amino acids and tyrosine derivatives, such as:
N-Boc-3,5-Difluoro-L-phenylalanine: Similar in structure but lacks the hydroxyl group on the phenyl ring.
N-Boc-4-Fluoro-L-tyrosine: Contains only one fluorine atom at the 4 position.
N-Boc-3,5-Dichloro-L-tyrosine: Contains chlorine atoms instead of fluorine atoms at the 3 and 5 positions.
The uniqueness of this compound lies in the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to other derivatives.
属性
IUPAC Name |
(2S)-3-(3,5-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRXLQAYDCVCPC-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)O)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)F)O)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















